15(S)-Latanoprost is derived from natural prostaglandins, specifically from the modification of prostaglandin F2α. Its chemical structure is defined by the presence of a hydroxyl group at carbon 15, which is essential for its biological activity. The compound is classified under the category of ophthalmic agents and is recognized for its efficacy in managing elevated intraocular pressure associated with glaucoma and ocular hypertension.
The synthesis of 15(S)-Latanoprost involves several key steps that can be executed through various synthetic routes. A notable method includes:
A recent approach utilized an organocatalyst-mediated synthesis that emphasizes efficiency by conducting reactions in a single vessel, achieving high yields (up to 75%) through a streamlined process involving olefin metathesis, reduction, and deprotection .
The molecular formula of 15(S)-Latanoprost is , and it has a molecular weight of approximately 432.6 g/mol. The structure features:
The stereochemistry at carbon 15 (denoted as S) is critical for its interaction with the FP receptor, influencing both potency and efficacy .
15(S)-Latanoprost participates in various chemical reactions relevant to its synthesis and functionalization:
These reactions are essential for modifying the compound for different therapeutic applications or enhancing stability in formulations .
The mechanism of action of 15(S)-Latanoprost primarily involves:
Clinical studies have demonstrated significant reductions in intraocular pressure following administration, confirming its efficacy as an antiglaucoma agent .
The physical and chemical properties of 15(S)-Latanoprost include:
These properties are crucial for formulation development and ensuring consistent therapeutic effects when administered topically .
15(S)-Latanoprost is primarily used in ophthalmology for:
In addition to these applications, ongoing research continues to explore new formulations and delivery methods that enhance patient compliance and therapeutic outcomes .
The synthesis of prostaglandin F2α analogues like latanoprost typically employs the Corey lactone strategy, where stereochemical control at C-15 is a critical determinant of purity. The C-15 hydroxyl group originates from diastereoselective reduction of a ω-chain 15-keto function, a step prone to epimer formation [5] [9]. Modern synthetic approaches include:
Table 1: Diastereoselectivity in Prostaglandin Synthesis Methods
Synthetic Method | Key Reaction | Diastereoselectivity at C-15 | 15(S)-Isomer Yield |
---|---|---|---|
Julia-Lythgoe Olefination | Reductive β-hydroxy sulfone elimination | Moderate | 3–8% |
Organocatalytic Cascade | Michael/Mukaiyama aldol sequence | High (dr >88:12) | <2% |
Corey-DIBAL-H Reduction | Carbonyl reduction | Low | 5–15% |
The C-15 stereocenter governs bioactivity through FP receptor binding kinetics. The (15R)-configuration in latanoprost enables optimal hydrogen-bonding with Ser288 in the receptor's binding pocket, while the inverted (15S)-orientation disrupts this interaction [7] [10]. Key differential properties include:
Table 2: Impact of C-15 Configuration on Bioactivity
Parameter | Latanoprost (15R) | 15(S)-Latanoprost | Reference |
---|---|---|---|
FP Receptor IC50 | 3.6 nM | 24 nM | [10] |
IOP Reduction (mmHg)* | 6–8 | 1 | [10] |
Log P (Octanol/Water) | 4.32 | 4.30 | [1] |
*In normotensive cynomolgus monkeys at 3 μg dose
Residual 15(S)-latanoprost persists as a critical quality attribute (CQA) in latanoprost drug substances due to:
Table 3: 15(S)-Latanoprost Mitigation Strategies in Manufacturing
Technique | 15(S)-Reduction Efficiency | Cost Impact | Scalability |
---|---|---|---|
Chiral Preparative HPLC | >95% | High (+30%) | Limited |
Crystallization Diastereomers | 80–90% | Moderate (+15%) | Commercial |
Asymmetric Hydrogenation | 88–92% | Low (+5%) | Pilot-scale |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8